molecular formula C19H16N6O B2869626 2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2202166-74-1

2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2869626
CAS No.: 2202166-74-1
M. Wt: 344.378
InChI Key: IILIHKYFDSWLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile is a heterocyclic molecule featuring a pyridine-3-carbonitrile core linked via an azetidine ring to a 6-oxo-1,6-dihydropyridazinone moiety substituted with a pyridin-3-yl group. This structure combines electron-withdrawing (carbonitrile, pyridazinone) and π-conjugated (pyridine) groups, which are common in bioactive molecules.

Properties

IUPAC Name

2-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c20-9-15-3-2-8-22-19(15)24-11-14(12-24)13-25-18(26)6-5-17(23-25)16-4-1-7-21-10-16/h1-8,10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILIHKYFDSWLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile often involves a multi-step reaction sequence Typically, the preparation starts with the formation of the pyridazinone ring, which is then coupled with the azetidine moiety

Industrial Production Methods: Industrial-scale production employs robust catalytic processes to ensure high yields and purity. The processes are optimized for cost-efficiency and scalability, often utilizing automated systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often targeting the pyridine rings.

  • Reduction: Reduction reactions may reduce the carbonitrile group to corresponding amines.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur, modifying functional groups attached to the pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

  • Reduction: Commonly used reducing agents include lithium aluminum hydride or hydrogenation with a palladium catalyst.

  • Substitution: Utilizing reagents such as alkyl halides or aryl chlorides under conditions like the presence of a base or acid catalyst.

Major Products:

  • From Oxidation: Oxidized derivatives of the pyridine rings.

  • From Reduction: Amine derivatives from the reduction of carbonitrile groups.

  • From Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis to develop new compounds with potential biological activities.

Biology: Investigated for its interaction with biological macromolecules, studying how it binds to proteins or DNA.

Medicine: Explored for its potential therapeutic applications, such as in the development of anti-cancer or anti-inflammatory drugs.

Industry: Utilized in materials science for the development of new polymers or as a precursor in the synthesis of complex chemicals used in agriculture or electronics.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone and pyridine moieties often play a critical role in binding to these targets, modulating biological pathways. The exact mechanism may vary depending on the specific application, but commonly involves inhibition or activation of enzymatic activity or receptor binding.

Comparison with Similar Compounds

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile (PubChem Compound)

  • Key Difference: The pyridin-3-yl group in the target compound is replaced with a methyl group on the pyridazinone ring.
  • The absence of a pyridine ring here simplifies synthesis but limits opportunities for hydrogen bonding or metal coordination .

Azetidine vs. Piperazine Ring Systems

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile ()

  • Key Difference : A piperazine ring (six-membered) replaces the azetidine (four-membered) in the target compound.
  • Implications :
    • Piperazine offers greater conformational flexibility, which may improve solubility but reduce target specificity.
    • Azetidine’s rigidity could enhance metabolic stability due to reduced ring-opening susceptibility .

Carbonitrile-Containing Heterocycles

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ()

  • Key Difference : A simpler dihydropyridine core with methyl and oxo substituents.
  • Implications: The absence of the azetidine-pyridazinone system reduces molecular complexity but also limits multifunctional interactions. The carbonitrile group’s electron-withdrawing nature is retained, suggesting similar reactivity in nucleophilic additions .

Solubility and Stability

  • Hydroxy-Substituted Analog : 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile () has a hydroxy group that enhances solubility via hydrogen bonding. The target compound lacks this group, likely reducing aqueous solubility but improving lipid membrane permeability .

Crystallographic Data

  • Crystal Packing: Analogous compounds like 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one () form hydrogen-bonded networks (e.g., N–H⋯O and C–H⋯N interactions). The target compound’s pyridin-3-yl and azetidine groups may similarly influence solid-state packing .

Data Table: Structural and Functional Comparison

Compound Name Pyridazinone Substituent Heterocyclic Linker Molecular Weight (g/mol) Key Functional Groups Source
Target Compound Pyridin-3-yl Azetidine ~377.39 (estimated) Carbonitrile, Pyridazinone N/A
2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile Methyl Azetidine ~336.36 (estimated) Carbonitrile, Pyridazinone
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile N/A Piperazine 278.35 Carbonitrile, Piperazine
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile N/A N/A 162.19 Carbonitrile, Dihydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.